Cas no 488816-96-2 (2-Chloro-4-(naphthalen-2-yl)pyrimidine)
2-Chloro-4-(naphthalen-2-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-4-(naphthalene-2-yl)pyrimidine
- 2-Chloro-4-(naphthalen-2-yl)pyrimidine
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- MDL: MFCD09473444
- Inchi: 1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H
- InChI Key: NZIPCHARTLTIOR-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(C2=CC=C3C=CC=CC3=C2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
2-Chloro-4-(naphthalen-2-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM233277-5g |
2-Chloro-4-(naphthalen-2-yl)pyrimidine |
488816-96-2 | 97% | 5g |
$603 | 2021-08-04 | |
| Chemenu | CM233277-10g |
2-Chloro-4-(naphthalen-2-yl)pyrimidine |
488816-96-2 | 97% | 10g |
$1000 | 2021-08-04 | |
| Chemenu | CM233277-250mg |
2-Chloro-4-(naphthalen-2-yl)pyrimidine |
488816-96-2 | 97% | 250mg |
$88 | 2024-07-16 | |
| Chemenu | CM233277-1g |
2-Chloro-4-(naphthalen-2-yl)pyrimidine |
488816-96-2 | 97% | 1g |
$237 | 2024-07-16 | |
| Chemenu | CM233277-5g |
2-Chloro-4-(naphthalen-2-yl)pyrimidine |
488816-96-2 | 97% | 5g |
$639 | 2024-07-16 | |
| abcr | AB501150-250 mg |
2-Chloro-4-(2-naphthyl)pyrimidine; . |
488816-96-2 | 250MG |
€181.70 | 2023-04-18 | ||
| abcr | AB501150-5 g |
2-Chloro-4-(2-naphthyl)pyrimidine; . |
488816-96-2 | 5g |
€1,007.20 | 2023-04-18 | ||
| abcr | AB501150-1 g |
2-Chloro-4-(2-naphthyl)pyrimidine; . |
488816-96-2 | 1g |
€378.40 | 2023-04-18 | ||
| eNovation Chemicals LLC | Y1224437-5g |
2-Chloro-4-(naphthalen-2-yl)pyrimidine |
488816-96-2 | 95% | 5g |
$550 | 2024-06-03 | |
| abcr | AB501150-250mg |
2-Chloro-4-(2-naphthyl)pyrimidine; . |
488816-96-2 | 250mg |
€193.60 | 2025-02-17 |
2-Chloro-4-(naphthalen-2-yl)pyrimidine Suppliers
2-Chloro-4-(naphthalen-2-yl)pyrimidine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-Chloro-4-(naphthalen-2-yl)pyrimidine
Introduction to 2-Chloro-4-(naphthalen-2-yl)pyrimidine (CAS No. 488816-96-2) and Its Emerging Applications in Chemical Biology and Medicine
2-Chloro-4-(naphthalen-2-yl)pyrimidine, identified by its CAS number 488816-96-2, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class, which is well-documented for its role in pharmaceuticals, particularly as a core structure in nucleoside analogs and kinase inhibitors. The presence of a chloro substituent at the 2-position and a naphthalenyl group at the 4-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The naphthalen-2-yl moiety, specifically, contributes to the compound's ability to interact with biological targets through hydrophobic and π-stacking interactions, which are critical for drug design. Pyrimidine derivatives have been extensively studied for their antimicrobial, antiviral, and anticancer properties, with modifications at various positions of the pyrimidine ring fine-tuning their pharmacological profiles. The chloro group further increases the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are pivotal in drug synthesis.
In recent years, 2-Chloro-4-(naphthalen-2-yl)pyrimidine has been explored as a key intermediate in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Kinases are critical regulators of cellular processes, and their dysregulation is often associated with tumorigenesis. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop therapies that disrupt cancer cell proliferation while minimizing side effects on healthy cells. The structural features of this compound make it an attractive scaffold for such applications.
One of the most compelling aspects of 2-Chloro-4-(naphthalen-2-yl)pyrimidine is its utility in constructing more complex pharmacophores through further functionalization. For instance, researchers have leveraged this compound to develop novel derivatives with enhanced binding affinity and selectivity for specific biological targets. These derivatives have shown promise in preclinical studies, demonstrating efficacy against various types of cancer cell lines. The ability to modify both the pyrimidine core and the naphthalene substituent allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability—key factors determining a drug's bioavailability and therapeutic efficacy.
The chloro substituent at the 2-position not only serves as a handle for further chemical manipulation but also influences electronic distributions across the molecule. This can be exploited to modulate interactions with biological targets by altering charge density or electron delocalization patterns. Additionally, the naphthalene ring provides rigidity to the molecular structure, which can be advantageous in achieving high binding specificity when designing enzyme inhibitors or receptor ligands.
Recent advancements in computational chemistry have further accelerated the discovery process involving 2-Chloro-4-(naphthalen-2-yl)pyrimidine. Molecular docking simulations and virtual screening techniques allow researchers to predict how this compound might interact with various protein targets before conducting costly wet-lab experiments. These computational methods have been instrumental in identifying promising lead compounds that can be optimized into viable drug candidates. Moreover, machine learning models trained on large datasets of known bioactive molecules have improved our ability to predict pharmacological properties based on structural features alone.
In clinical research settings, 2-Chloro-4-(naphthalen-2-yl)pyrimidine has been investigated as part of combinatorial therapy approaches where it may synergize with other drugs or radiation treatments to enhance therapeutic outcomes. Its dual functionality—both as a scaffold for further derivatization and as an active component—makes it particularly interesting for developing multifaceted treatments targeting multiple pathways simultaneously.
The synthesis of 488816-96-2 typically involves multi-step organic transformations starting from commercially available precursors such as chloropyrimidines and naphthalene derivatives. Advances in synthetic methodologies have enabled more efficient routes to this compound while improving yields and purity levels required for pharmaceutical applications.
The growing interest in pyrimidine-based therapeutics underscores why compounds like 2-Chloro-4-(naphthalen-2-yl)pyrimidine are under continuous investigation by academic laboratories worldwide. Their unique structural attributes offer opportunities not only for developing new drugs but also for understanding fundamental aspects of molecular recognition between small molecules and biological macromolecules.
As our understanding of disease mechanisms at molecular levels deepens, 488816-96-2 will likely play an increasingly important role in addressing unmet medical needs across oncology, infectious diseases, neurodegenerative disorders, among others where kinase inhibition or modulation plays a critical role.
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